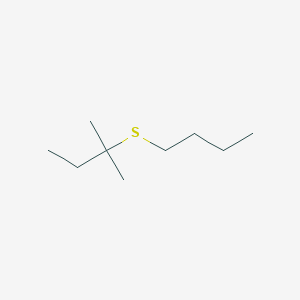
2-Butylsulfanyl-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylsulfanyl-2-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of a butylsulfanyl group attached to a 2-methylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methylbutane with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the sulfanyl bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Butylsulfanyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
科学的研究の応用
2-Butylsulfanyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfanyl groups.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-butylsulfanyl-2-methylbutane involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. The pathways involved include electron transfer processes and the formation of intermediate species that facilitate further chemical transformations.
類似化合物との比較
Similar Compounds
2-Methylbutane: A structural isomer with different reactivity due to the absence of the sulfanyl group.
Butylthiol: Contains a thiol group instead of a sulfanyl group, leading to different chemical behavior.
2-Butylsulfanylpropane: Similar structure but with a different carbon backbone.
Uniqueness
2-Butylsulfanyl-2-methylbutane is unique due to the presence of both a butyl and a sulfanyl group on the same carbon backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
24487-59-0 |
|---|---|
分子式 |
C9H20S |
分子量 |
160.32 g/mol |
IUPAC名 |
2-butylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H20S/c1-5-7-8-10-9(3,4)6-2/h5-8H2,1-4H3 |
InChIキー |
PAENQPSFTOECFO-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



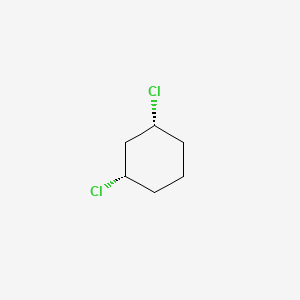
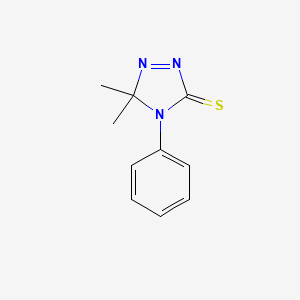
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)


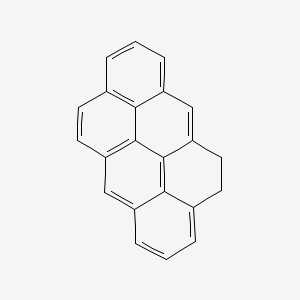
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
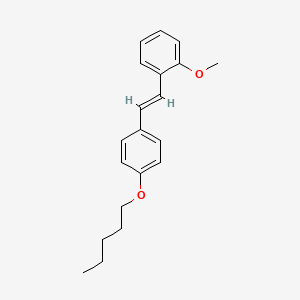
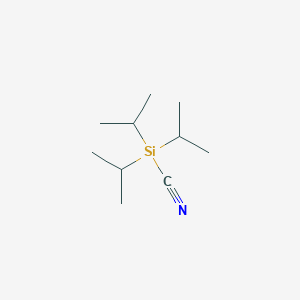
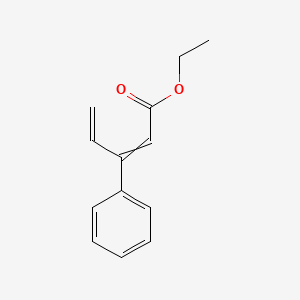
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

